N-(3-氨基丙基)哌嗪三盐酸盐

描述

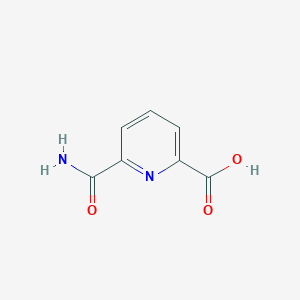

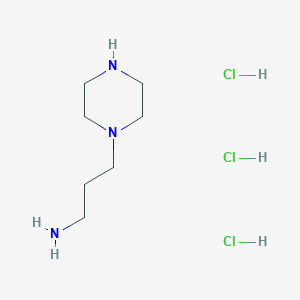

N-(3-Aminopropyl)piperazine trihydrochloride is a chemical compound that belongs to the piperazine family. It is commonly referred to as APPI and is widely used in scientific research. APPI has a unique chemical structure that makes it useful in various biochemical and physiological studies.

科学研究应用

1. Enhancing Oncolytic Virus Efficiency

- Methods of Application: The researchers constructed an N-hydroxymethyl acrylamide-b-(N-3-aminopropyl methacrylamide)-b-DMC block copolymer as an oncolytic virus carrier .

- Results: The data showed that there was no obvious difference in the transfection effect of the complex with or without neutralizing antibodies in the medium, indicating good serum stability. Only 10 micrograms of the carrier are needed to load the oncolytic virus, which can increase the transfection efficiency by 50 times .

2. Synthesis of Schiff Bases

- Methods of Application: 1, 4-Bis (3-aminopropyl)-piperazine was condensed with various aromatic aldehyde in ethanol in the presence of acetic acid as a catalyst to yield the Schiff bases .

- Results: The synthesized Schiff bases were tested for their biological activities against four different kinds of bacteria and their ability to inhibit corrosion of mild steel in 1 mol.l-1 H2SO4 .

3. Fractionation of t-RNA

- Methods of Application: An anion exchange agarose was prepared by modifying sepharose 6B with N, N′-bis (-3-aminopropyl) piperazine. This material was used for the fractionation of t-RNA from E.coli by column chromatography .

4. Tailoring Charged Nanofiltration Membrane

- Application Summary: This compound is used in the fabrication of positively-charged nanofiltration membranes for effective water softening. The membrane is made by blending tris (3-aminopropyl)amine (TAEA), a novel monomer with one tertiary amine group and three primary amine groups, with trace amounts of piperazine (PIP) in aqueous solution .

- Methods of Application: The chemical composition and structure of the polyamine selective layer could be tailored via varying the PIP content .

- Results: The resulting optimal membrane exhibited an excellent water permeability of 10.2 LMH bar −1 and a high rejection of MgCl 2 (92.4%), due to the incorporation of TAEA/PIP .

5. Synthesis of Piperazines

- Application Summary: Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and is the key component of several blockbuster drugs such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Methods of Application: The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

6. Unknown Application

- Application Summary: The specific application of “N-(3-Aminopropyl)piperazine trihydrochloride” in this context is not provided in the source .

- Methods of Application: The methods of application or experimental procedures are not provided in the source .

- Results: The results or outcomes obtained are not provided in the source .

4. Tailoring Charged Nanofiltration Membrane

- Application Summary: This compound is used in the fabrication of positively-charged nanofiltration membranes for effective water softening. The membrane is made by blending tris (3-aminopropyl)amine (TAEA), a novel monomer with one tertiary amine group and three primary amine groups, with trace amounts of piperazine (PIP) in aqueous solution .

- Methods of Application: The chemical composition and structure of the polyamine selective layer could be tailored via varying the PIP content .

- Results: The resulting optimal membrane exhibited an excellent water permeability of 10.2 LMH bar −1 and a high rejection of MgCl 2 (92.4%), due to the incorporation of TAEA/PIP .

5. Synthesis of Piperazines

- Application Summary: Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and is the key component of several blockbuster drugs such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Methods of Application: The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

6. Unknown Application

- Application Summary: The specific application of “N-(3-Aminopropyl)piperazine trihydrochloride” in this context is not provided in the source .

- Methods of Application: The methods of application or experimental procedures are not provided in the source .

- Results: The results or outcomes obtained are not provided in the source .

属性

IUPAC Name |

3-piperazin-1-ylpropan-1-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.3ClH/c8-2-1-5-10-6-3-9-4-7-10;;;/h9H,1-8H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDFJVDYTJSSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615258 | |

| Record name | 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminopropyl)piperazine trihydrochloride | |

CAS RN |

52198-67-1 | |

| Record name | 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。